molecular formula C15H19BF3NO2 B3017012 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine CAS No. 1355071-84-9

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B3017012
CAS No.: 1355071-84-9
M. Wt: 313.13
InChI Key: BALQIHJGEMEHNN-UHFFFAOYSA-N
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Description

This compound is a pyridine-based boronic ester with a cyclopropyl group at position 2, a trifluoromethyl group at position 3, and a pinacol boronate ester at position 3. Its molecular formula is C₁₅H₁₉BF₃NO₃, with a molecular weight of 329.12 g/mol and a purity of ≥95% . The trifluoromethyl group enhances electron-withdrawing effects, while the cyclopropyl group introduces steric bulk. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds, as evidenced by its application in palladium-catalyzed coupling protocols .

Properties

IUPAC Name

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-7-11(15(17,18)19)12(20-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALQIHJGEMEHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355071-84-9
Record name 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
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Biological Activity

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest due to its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H16B2F3N2O2
  • Molecular Weight : 284.09 g/mol
  • CAS Number : 126689-01-8
  • InChI Key : XGBMQBPLWXTEPM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the trifluoromethyl group and the dioxaborolane moiety. Research indicates that compounds with similar structures often exhibit various pharmacological activities including antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of related compounds. For instance, derivatives containing trifluoromethyl groups have shown significant activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study conducted by Bapna et al. (2022) evaluated several trifluoromethylated compounds against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was measured to assess effectiveness.

CompoundMIC (µg/mL)Target Bacteria
Compound 19c50S. aureus
Chloramphenicol50S. aureus
Ampicillin25S. aureus

The results indicated that compound 19c exhibited comparable antibacterial activity to chloramphenicol, suggesting that similar derivatives may possess significant therapeutic potential against bacterial infections .

The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial DNA replication processes. Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.

Anticancer Potential

Emerging research suggests that the dioxaborolane moiety may also confer anticancer properties. Compounds with boron-containing structures have been noted for their ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Anticancer Activity

A recent publication explored the effects of various boron-containing compounds on cancer cell lines. The study demonstrated that certain derivatives inhibited cell growth in a dose-dependent manner.

CompoundIC50 (µM)Cell Line
Compound A15HeLa
Compound B20MCF-7

These findings indicate a promising avenue for further investigation into the anticancer capabilities of this compound .

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate potential hazards associated with exposure to similar boron-containing compounds; however, specific toxicity data for this compound remains limited.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It is particularly noted for its role in the development of inhibitors for enzymes involved in various diseases.

Case Study: FLAP Inhibitors
One notable application is in the synthesis of inhibitors for the 5-lipoxygenase activating protein (FLAP), which is implicated in inflammatory pathways. The compound serves as a key intermediate in the synthesis of these inhibitors, demonstrating its relevance in anti-inflammatory drug development .

Organic Synthesis

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine acts as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions, which are fundamental in creating complex organic molecules.

Application: Suzuki-Miyaura Coupling
The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This process is essential for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Material Science

In material science, the compound is explored for its potential use in creating functional materials due to its unique electronic properties imparted by the trifluoromethyl group.

Case Study: Fluorinated Polymers
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. These properties are advantageous for applications in coatings and advanced materials .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryFLAP Inhibitor Synthesis
Organic SynthesisSuzuki-Miyaura Coupling Reactions
Material ScienceDevelopment of Fluorinated Polymers

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Reactivity
Target Compound (1355071-91-8) 2-Cyclopropyl, 3-CF₃, 5-Bpin C₁₅H₁₉BF₃NO₃ 329.12 Reference compound High steric bulk; moderate reactivity in cross-coupling
2-Cyclopropyl-5-Bpin-pyridine (893567-09-4) 2-Cyclopropyl, 5-Bpin C₁₄H₂₀BNO₂ 245.13 Lacks CF₃ group Faster coupling due to reduced electron withdrawal
3-Bpin-5-CF₃-pyridine (1084953-47-8) 3-Bpin, 5-CF₃ C₁₂H₁₅BF₃NO₂ 273.06 Bpin at position 3 Altered electronic effects; potential regioselectivity issues
2-Chloro-3-CF₃-5-Bpin-pyridine 2-Cl, 3-CF₃, 5-Bpin C₁₂H₁₄BClF₃NO₂ 313.51 Cl instead of cyclopropyl Higher reactivity (Cl as leaving group); lower steric hindrance
5-Bpin-4-CF₃-pyridin-2-amine 2-NH₂, 4-CF₃, 5-Bpin C₁₂H₁₅BF₃N₂O₂ 288.07 Amino group at position 2 Nucleophilic NH₂ enables further functionalization

Electronic and Steric Effects

  • Trifluoromethyl Group (CF₃): Enhances electron-withdrawing effects, activating the boronate for cross-coupling. However, its position (3 vs. 4) alters conjugation and regioselectivity .
  • Cyclopropyl vs.
  • Amino Group (NH₂): In 5-Bpin-4-CF₃-pyridin-2-amine, the NH₂ group introduces nucleophilicity, enabling post-coupling modifications (e.g., acylations) .

Reactivity in Cross-Coupling Reactions

  • Target Compound: Demonstrated in Pd-catalyzed couplings with aryl/heteroaryl halides, yielding biaryl products. Steric hindrance from cyclopropyl may require elevated temperatures or longer reaction times .
  • 3-Bpin-5-CF₃-pyridine: Boronate at position 3 may lead to competing coupling pathways, reducing yield compared to para-substituted analogs .
  • 2-Chloro-3-CF₃-5-Bpin-pyridine: Chlorine’s electron-withdrawing effect synergizes with CF₃, accelerating oxidative addition in Pd catalysis .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, and how does reaction condition variability impact yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Cyclopropyl Introduction : Cyclopropanation via transition-metal-catalyzed cross-coupling (e.g., Negishi or Kumada coupling) using cyclopropylzinc or magnesium reagents. Evidence from trifluoromethylpyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine in ) suggests halogenated intermediates are critical for regioselective coupling .
  • Boronic Ester Installation : Suzuki-Miyaura coupling with pinacol borane under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane. and highlight the use of chloro-pyridine precursors for boronic ester formation, with yields sensitive to oxygen-free conditions .
  • Trifluoromethyl Group Retention : The trifluoromethyl group is typically introduced early via direct fluorination or substitution, as its stability under cross-coupling conditions is well-documented ( ) .

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